molecular formula C4H8OSe B14729879 1,4-Oxaselenane CAS No. 5368-46-7

1,4-Oxaselenane

Cat. No.: B14729879
CAS No.: 5368-46-7
M. Wt: 151.08 g/mol
InChI Key: QSWOKQHDQIECPD-UHFFFAOYSA-N
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Description

1,4-Oxaselenane is a six-membered heterocyclic compound containing one oxygen and one selenium atom in the ring structure. Its molecular formula is C₄H₈OSe, with a molecular weight of 167.06 g/mol. The compound is characterized by a chair-like conformation typical of six-membered rings, as evidenced by structural data from dichloro derivatives (e.g., 4,4-dichloro-3,5-bis(chloromethyl)-1,4-oxaselenane) .

This compound has garnered attention in medicinal chemistry due to its role as a carbohydrate fragment in selenonucleoside analogues. These derivatives are synthesized via nucleophilic substitution of dimesylated seconucleosides with sodium hydroselenide (NaHSe), followed by deprotection . Additionally, cyclic seleninate esters derived from this compound, such as this compound Se-oxide, exhibit glutathione peroxidase (GPx)-like antioxidant activity, though their catalytic efficiency is lower compared to five-membered analogues like 1,2-oxaselenolane Se-oxide .

Properties

CAS No.

5368-46-7

Molecular Formula

C4H8OSe

Molecular Weight

151.08 g/mol

IUPAC Name

1,4-oxaselenane

InChI

InChI=1S/C4H8OSe/c1-3-6-4-2-5-1/h1-4H2

InChI Key

QSWOKQHDQIECPD-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]CCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxaselenane can be synthesized through the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding cis-3,5-bis(chloromethyl)-1,4-oxaselenane with a 70% yield when using selenium dichloride. When selenium dibromide is used, 3,5-bis(bromomethyl)-1,4-oxaselenane is formed as a mixture of cis and trans diastereomers with a 76% yield .

Industrial Production Methods

The regioselectivity and stereoselectivity of the reaction make it a promising method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxaselenane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,4-Dioxane (C₄H₈O₂)

1,4-Dioxane is a six-membered ring containing two oxygen atoms. Key comparisons include:

Property 1,4-Oxaselenane 1,4-Dioxane
Molecular Formula C₄H₈OSe C₄H₈O₂
Molecular Weight 167.06 g/mol 88.11 g/mol
Heteroatoms O, Se O, O
Boiling Point Not reported 101°C
Applications Antitumor agents, antioxidants Industrial solvent, stabilizer
Toxicity Limited data; selenium toxicity EPA-classified carcinogen

In contrast, this compound’s applications are niche, focusing on bioactive molecules.

Oxathiane (C₄H₈OS)

Oxathiane is a sulfur-containing six-membered heterocycle. Differences include:

  • Reactivity : Sulfur in oxathiane participates in nucleophilic reactions, whereas selenium in this compound enables redox catalysis (e.g., GPx-like activity) .
  • Stability : Selenium’s larger atomic size and polarizability make this compound more reactive but less stable than oxathiane.

1,2-Oxaselenane Se-Oxide

This five-membered analogue of this compound demonstrates superior catalytic efficiency in GPx-like activity. For example, 1,2-oxaselenolane Se-oxide (IC₅₀ = 0.8 µM) outperforms this compound Se-oxide (IC₅₀ = 2.1 µM) in reducing hydroperoxides . The smaller ring size likely enhances electrophilicity and transition-state stabilization.

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